2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetic acid

Lipophilicity Drug-likeness Physicochemical profiling

2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetic acid (CAS 1103976-84-6) is a non-proteinogenic, tertiary-amino phenylacetic acid derivative with molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol. The compound features a 3,4-dimethoxyphenyl ring, a dimethylamino group, and a free carboxylic acid at the alpha-carbon, placing it within the broader class of α,α-disubstituted amino acids.

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
CAS No. 1103976-84-6
Cat. No. B12112528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetic acid
CAS1103976-84-6
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCN(C)C(C1=CC(=C(C=C1)OC)OC)C(=O)O
InChIInChI=1S/C12H17NO4/c1-13(2)11(12(14)15)8-5-6-9(16-3)10(7-8)17-4/h5-7,11H,1-4H3,(H,14,15)
InChIKeyNGKBVRVWMZTRRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetic acid (CAS 1103976-84-6): Structural Identity and Procurement Baselines


2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetic acid (CAS 1103976-84-6) is a non-proteinogenic, tertiary-amino phenylacetic acid derivative with molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol . The compound features a 3,4-dimethoxyphenyl ring, a dimethylamino group, and a free carboxylic acid at the alpha-carbon, placing it within the broader class of α,α-disubstituted amino acids . Key physicochemical identifiers include a predicted LogP of approximately 1.39, a topological polar surface area (TPSA) of 59 Ų, and one hydrogen bond donor and four acceptors, which together define its solubility and permeability profile relative to close analogs . At the time of this analysis, the compound is available from multiple specialty chemical suppliers at purities of ≥98%, with pricing typically provided on a quotation basis for quantities ranging from 1 g to 10 g . Its structural uniqueness lies in the simultaneous presence of the electron-donating 3,4-dimethoxy substitution on the aromatic ring and the sterically and electronically distinct N,N-dimethylamino group on the alpha-carbon, a combination that differentiates it from both the primary amine analog (CAS 91819-11-3) and the non-methoxylated dimethylamino-phenylacetic acid (CAS 14758-99-7) .

Why 2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetic acid Cannot Be Substituted with In-Class Analogs


Generic interchange among α-substituted phenylacetic acid derivatives is precluded by the distinct electronic, steric, and hydrogen-bonding signatures conferred by the N,N-dimethylamino versus primary amino or des-methoxy substituents. The dimethylamino group alters the pKa of the α-carbon nitrogen center, modifies the compound's LogP by approximately 3.2 units relative to the primary amine comparator (LogP ≈ -1.8 for CAS 91819-11-3 vs. LogP ≈ 1.39 for CAS 1103976-84-6), and fundamentally changes the hydrogen-bond donor/acceptor profile . These physicochemical shifts translate into divergent membrane permeability, metabolic stability, and target-binding pharmacophore geometries, meaning that activity data obtained with the primary amine analog 2-amino-2-(3,4-dimethoxyphenyl)acetic acid or the des-dimethoxy analog 2-(dimethylamino)-2-phenylacetic acid cannot be reliably extrapolated to the target compound . The quantitative evidence below substantiates these differentiation dimensions.

2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetic acid: Head-to-Head Quantitative Differentiation Evidence


Lipophilicity Shift: LogP Differential Between N,N-Dimethylamino and Primary Amino Analogs

The N,N-dimethylamino substitution on the alpha-carbon of 2-(3,4-dimethoxyphenyl)acetic acid imparts a dramatic increase in lipophilicity compared to the primary amino analog (2-amino-2-(3,4-dimethoxyphenyl)acetic acid, CAS 91819-11-3). Predicted LogP values differ by approximately 3.2 log units, directly affecting membrane permeability predictions .

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile Differentiation from the Primary Amine Analog

Replacement of the primary amine (-NH₂) with a tertiary dimethylamino (-N(CH₃)₂) group eliminates one hydrogen-bond donor (HBD) and reduces the hydrogen-bond acceptor (HBA) count. The target compound has 1 HBD and 4 HBA, versus 2 HBD and 5 HBA for 2-amino-2-(3,4-dimethoxyphenyl)acetic acid . This structural modification also reduces the topological polar surface area (TPSA) by 22.8 Ų (from 81.8 Ų to 59 Ų) .

Hydrogen bonding Permeability Drug design

Molecular Weight and Rotatable Bond Differentiation from the Des-Methoxy Dimethylamino Analog

Compared to the des-dimethoxy analog, 2-(dimethylamino)-2-phenylacetic acid (CAS 14758-99-7, MW = 179.22 g/mol), the target compound (MW = 239.27 g/mol) carries an additional 60.05 g/mol attributable to the two methoxy substituents, and has two additional rotatable bonds (5 vs. 3) . This increase in molecular weight and conformational flexibility represents a deliberate design trade-off: increased lipophilicity and potential for additional target interactions at the cost of increased molecular complexity .

Molecular weight Rotatable bonds Fragment-based drug design

Kinase Inhibition Potential: Class-Level Inference from Structurally Related Dimethoxyphenyl-Dimethylamino Scaffolds

While no direct enzymatic assay data were identified for CAS 1103976-84-6 itself, a structurally related compound—ethyl 4-(3,4-dimethoxyphenyl)-2-(dimethylamino)thiophene-3-carboxylate—demonstrated 60% inhibition of protein kinase C (PKC, EC 2.7.11.13) at a concentration of 0.03 mM in a BRENDA-curated enzyme inhibition assay . In contrast, the des-dimethylamino analog (ethyl 4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate) showed only 3% inhibition under identical conditions, while the monomethylamino analog showed 32% inhibition . This structure-activity trend underscores the critical contribution of the dimethylamino group to PKC inhibitory activity within a 3,4-dimethoxyphenyl-containing scaffold.

Kinase inhibition Protein kinase C Structure-activity relationship

Purity Benchmarking and Commercial Availability Profile

The target compound is commercially available at a certified purity of 98% (HPLC) from Leyan (Catalog No. 1657125), with storage at room temperature and standard GHS hazard classification (H302, H315, H319, H335) . This purity specification meets or exceeds the typical 95% purity offered for the primary amine analog 2-amino-2-(3,4-dimethoxyphenyl)acetic acid (CAS 91819-11-3) from specialty suppliers . The compound's MDL number (MFCD09888451) enables unambiguous procurement identification across vendor catalogs .

Purity Procurement Quality control

Optimal Application Scenarios for 2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetic acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Screening and Lead Optimization

The class-level SAR evidence demonstrating the critical role of the dimethylamino group in achieving PKC inhibition (60% inhibition at 0.03 mM for a related scaffold vs. 3% for the des-amino analog) supports the deployment of CAS 1103976-84-6 as a fragment-sized starting point for kinase inhibitor programs . Its free carboxylic acid enables rapid derivatization into amides, esters, or heterocycles, while the 3,4-dimethoxyphenyl group provides additional vectors for potency optimization.

CNS-Penetrant Probe Design Leveraging Elevated LogP

With a predicted LogP of 1.39—approximately 3.2 log units higher than the primary amine analog—this compound falls within the favorable lipophilicity range for blood-brain barrier penetration (typically LogP 1–4) . Researchers designing CNS-targeted probes for neurological targets should prioritize this scaffold over the more polar 2-amino-2-(3,4-dimethoxyphenyl)acetic acid (LogP -1.8), which is predicted to have poor CNS penetration .

Peptidomimetic Building Block Requiring Reduced Hydrogen-Bond Donor Count

The replacement of a primary amine with a tertiary dimethylamino group reduces the hydrogen-bond donor count from 2 to 1 and reduces TPSA by 22.8 Ų . This is advantageous in peptidomimetic design where excessive HBD count limits oral bioavailability. The target compound can serve as an N-capped amino acid surrogate in peptide backbone modifications where hydrogen-bond donor reduction is desired .

Selective Chemical Probe Synthesis via Carboxylic Acid Derivatization

The free carboxylic acid handle allows facile conversion to amides, esters, hydrazides, or heterocyclic derivatives, enabling the generation of diverse screening libraries from a single starting scaffold. The 98% commercial purity specification ensures that derivatization chemistry proceeds with minimal side-product interference, reducing purification overhead in library synthesis workflows . The compound's MDL identifier (MFCD09888451) facilitates unambiguous electronic procurement and inventory management .

Quote Request

Request a Quote for 2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.